Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Activity
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate's research applications are diverse, encompassing synthesis methodologies and biological activities. In the context of synthesis, it's involved in the creation of novel compounds, such as 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives. These compounds are synthesized through a series of reactions starting from ethyl 3-amino-4,6-dimethyl selenolo[2,3-b]pyridine-2-carboxylate, leading to a variety of derivatives with potential antioxidant properties, surpassing even ascorbic acid in some cases (R. Zaki et al., 2017).
Antibacterial Applications
Furthermore, the compound's derivatives show promise in antibacterial applications. A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety resulted in pyran, pyridine, and pyridazine derivatives. These compounds demonstrated significant antibacterial activity, highlighting their potential in developing new antibacterial agents (M. E. Azab et al., 2013).
Antimycobacterial Activity
The search for novel α-glucosidase inhibitors led to the discovery of pyridazine-based 1,2,3-triazole derivatives. These compounds showed significant inhibitory activities against yeast and rat α-glucosidase enzymes, with certain derivatives exhibiting potency comparable to acarbose. This suggests their potential as therapeutic agents for conditions like diabetes (S. Moghimi et al., 2021).
Molluscicidal Activity
Additionally, functionally substituted pyridine, pyrido[3,2-c]pyridazine, and pyrido[3,2-c]pyridazino[2′,3′-a]quinazoline derivatives synthesized from ethyl benzoylacetate and malononitrile dimer showed promising molluscicidal activity. This opens up potential applications in controlling mollusk populations, which can be pests in agricultural and aquatic environments (F. M. Abdelrazek et al., 2005).
Properties
IUPAC Name |
ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)12-8-9-13(16-15-12)17-10(2)6-5-7-11(17)3/h8-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUIWPOMJJLDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C(CCCC2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.